Cas no 63273-69-8 (1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol)

1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol is a versatile organic compound featuring an amino group and a methoxyphenoxy substituent. Its key advantages include excellent solubility in organic solvents, compatibility with various reagents, and the potential for multiple synthetic transformations. This compound is particularly valuable in pharmaceutical, agrochemical, and fine chemical industries for its unique structural properties and functional groups.
1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol structure
63273-69-8 structure
Product Name:1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol
CAS No:63273-69-8
MF:C10H15NO3
MW:197.231003046036
CID:1078223
PubChem ID:2770881
Update Time:2025-07-18

1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol
    • 1-AMINO-3-(3-METHOXYPHENOXY)PROPAN-2-OL
    • 1-amino-3-(3-methoxyphenoxy)propan-2-ol(SALTDATA: HCl)
    • (2S)-1-amino-3-(3-methoxyphenoxy)propan-2-ol
    • 1-Amino-3-(3-methoxy-phenoxy)-propanol-(2)
    • 2-Hydroxy-3-(m-methoxyphenoxy)-propylamin
    • 3-amino-1-(3-methoxyphenoxy)propan-2-ol
    • 3-amino-1-(3-methoxyphenoxy)-propan-2-ol
    • AC1MCJ41
    • CTK5B8402
    • Oprea1_650420
    • SBB010963
    • SureCN6256165
    • AKOS000140654
    • AKOS016041772
    • SCHEMBL6256165
    • DTXSID80377883
    • 63273-69-8
    • SB84324
    • MDL: MFCD04426759
    • Inchi: 1S/C10H15NO3/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3
    • InChI Key: YRBCPIXBSABXLB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1)OC)CC(CN)O

Computed Properties

  • Exact Mass: 197.10500
  • Monoisotopic Mass: 197.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 64.7Ų

Experimental Properties

  • Density: 1.146
  • Boiling Point: 368.8°C at 760 mmHg
  • Flash Point: 176.9°C
  • Refractive Index: 1.539
  • PSA: 64.71000
  • LogP: 1.09390

1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol Security Information

  • HazardClass:IRRITANT

1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12049916-5g
1-Amino-3-(3-methoxyphenoxy)propan-2-ol
63273-69-8 97%
5g
$874 2024-07-24

Additional information on 1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol

Professional Introduction to Compound with CAS No 63273-69-8 and Product Name: 1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol

The compound with the CAS number 63273-69-8 and the product name 1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol represents a significant area of interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and molecular research. The presence of both amino and methoxy functional groups, along with a phenoxy moiety, suggests a versatile chemical entity that could interact with various biological targets.

In recent years, the exploration of novel scaffolds for medicinal chemistry has led to the discovery of numerous compounds with promising pharmacological properties. The 1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol molecule, with its specific substitution pattern, has been investigated for its potential role in modulating biological pathways. The amino group at the second carbon position and the methoxy-substituted phenyl ring at the third carbon position are particularly noteworthy, as they can influence the compound's solubility, bioavailability, and binding affinity to biological targets.

One of the most intriguing aspects of this compound is its structural similarity to known pharmacophores that have demonstrated efficacy in treating various diseases. For instance, analogs containing the phenoxy-propanolamine backbone have been explored for their cardiovascular effects, while modifications in this region have also shown promise in anti-inflammatory and analgesic applications. The 1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol structure presents an opportunity to further refine these pharmacological profiles through rational drug design.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have been conducted using this molecule to identify potential binding interactions with enzymes and receptors relevant to therapeutic intervention. These studies suggest that 1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol may exhibit inhibitory effects on certain kinases and phosphodiesterases, which are key targets in oncology and neurodegenerative diseases.

The synthesis of this compound has also been optimized to ensure high yield and purity, which are critical for both preclinical and clinical studies. Modern synthetic methodologies have allowed for the efficient construction of the target molecule while minimizing side reactions. This has been achieved through multi-step organic synthesis involving nucleophilic substitution reactions, protection-deprotection strategies, and careful control of reaction conditions.

In addition to its pharmacological potential, 1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol has been studied for its role in chemical biology research. Its unique structural features make it a valuable tool for investigating enzyme mechanisms and ligand-receptor interactions. By employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain insights into how this compound interacts with biological systems at a molecular level.

The development of novel therapeutic agents often involves a thorough evaluation of their metabolic stability and toxicological profile. Preliminary studies on 1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol have shown promising results regarding its stability under physiological conditions, suggesting that it could be a viable candidate for further development. However, comprehensive toxicological assessments are necessary to ensure safety before moving into clinical trials.

The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like 1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol. Machine learning algorithms can analyze vast datasets to predict the potential efficacy and safety of new compounds, thereby reducing the time and cost associated with traditional drug development pipelines. This innovative approach has already led to several breakthroughs in identifying novel therapeutics for unmet medical needs.

The future direction of research on 1-Amino-3-(3-methoxy-phenoxy)-propan-2-ol lies in expanding its therapeutic applications through further investigation and optimization. By leveraging cutting-edge technologies such as CRISPR gene editing and high-throughput screening, researchers aim to uncover new mechanisms by which this compound can be utilized to treat complex diseases. The combination of traditional medicinal chemistry principles with modern biotechnological advancements holds great promise for unlocking the full potential of this molecule.

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